Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate
CAS No.:
Cat. No.: VC14812844
Molecular Formula: C22H24N4O5S
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N4O5S |
|---|---|
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | ethyl 2-[2-[(1,5-dioxo-4-propan-2-yl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C22H24N4O5S/c1-4-31-18(28)11-14-12-32-21(23-14)24-20(30)22-10-9-17(27)26(22)16-8-6-5-7-15(16)19(29)25(22)13(2)3/h5-8,12-13H,4,9-11H2,1-3H3,(H,23,24,30) |
| Standard InChI Key | AXCGKVFJIFWQKC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C(C)C |
Introduction
Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate is a complex organic compound with a molecular formula of C22H24N4O5S and a molecular weight of 456.5 g/mol . This compound belongs to the class of thiazole derivatives and features a unique structural arrangement that includes a thiazole ring, a pyrroloquinazoline moiety, and an ethyl acetate group.
Structural Characteristics
The structural complexity of Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate is highlighted by its molecular formula and the presence of multiple functional groups. The compound's structure is characterized by the following components:
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Thiazole Ring: This ring is crucial for the compound's biological activity, as it often participates in interactions with biological targets.
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Pyrroloquinazoline Moiety: This part of the molecule contributes to its potential neurological applications due to its structural similarity to compounds known for neurological effects.
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Ethyl Acetate Group: This group is involved in the compound's solubility and stability properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O5S |
| Molecular Weight | 456.5 g/mol |
| CAS Number | 1236258-40-4 |
Synthesis
The synthesis of Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate typically involves multi-step synthetic routes. These routes often require careful selection of starting materials and reaction conditions to ensure the formation of the desired product. While specific synthesis protocols for this compound are not widely detailed in available literature, similar compounds are synthesized using methods that involve the reaction of appropriate precursors under controlled conditions.
Biological Activities
Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate exhibits promising biological activities, particularly in the context of neurodegenerative diseases. It has been noted for its potential as a therapeutic agent for conditions such as amyotrophic lateral sclerosis (ALS) due to its ability to inhibit specific receptors involved in disease progression.
Comparison with Similar Compounds
Several compounds share structural similarities with Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate. A comparison highlights its unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Thiazole Derivative A | [Structure A] | Lacks the pyrroloquinazoline core; primarily antibacterial activity. |
| Pyrroloquinazoline B | [Structure B] | Does not contain thiazole; focused on neurological applications. |
| Isopropyl Dioxo Compound C | [Structure C] | Similar dioxo functionality; different biological target profile. |
Future Research Directions
Given its structural complexity and potential biological activities, Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate presents opportunities for further research. This includes detailed studies on its synthesis optimization, biological activity profiling, and potential therapeutic applications.
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